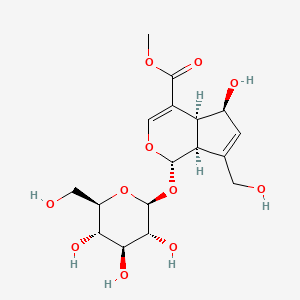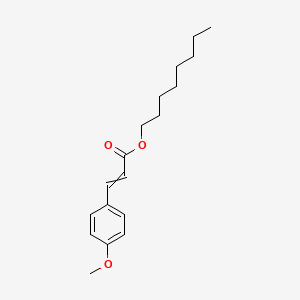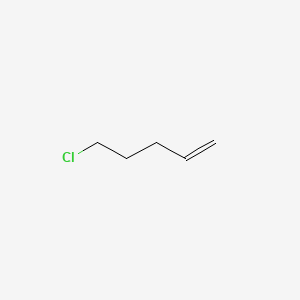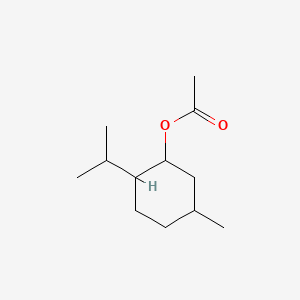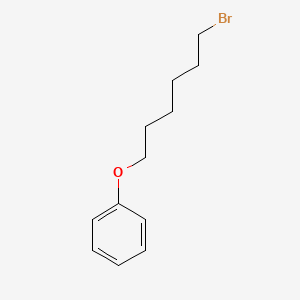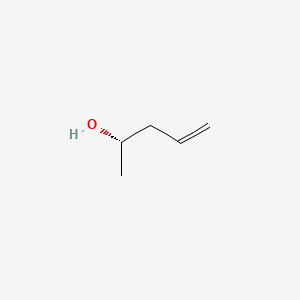
(S)-(+)-4-Penten-2-ol
Overview
Description
(-)-(+)-4-Penten-2-ol, also known as 2-pentanol, is an aliphatic alcohol found in a variety of plant and animal sources. It has a wide range of applications in the pharmaceutical, cosmetic, and food industries. It is a chiral molecule, meaning it can exist in two different forms, known as enantiomers. (-)-(+)-4-Penten-2-ol is the most common form of 2-pentanol and is the focus of This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Scientific Research Applications
Molecular Structure and Conformation
(S)-(+)-4-Penten-2-ol has been studied for its molecular structure and conformation. Research by Trætteberg et al. (1985) using gas electron diffraction found that the conformational mixture of 4-penten-1-ol was dominated by a conformer that allowed OH-π interactions (Trætteberg et al., 1985).
Reaction Mechanisms
The compound has been used in studies exploring reaction mechanisms. For instance, a study by Cui and Brown (2000) examined the halocyclization reaction of 4-penten-1-ol, revealing insights into the influence of substituents on the mechanism of reaction (Cui & Brown, 2000).
Synthesis and Characterization
Willem et al. (1994) reported the synthesis and characterization of (Z)-2-methyl-3-triphenylstannyl-3-pentene-2-ol, a related compound, highlighting its unique molecular geometry and the potential for further chemical applications (Willem et al., 1994).
Copolymerization Studies
In the field of polymer science, Wang et al. (2013) explored the copolymerization of ethylene with 4-penten-1-ol, providing valuable insights into the structural and sequence distribution in polymers (Wang et al., 2013).
Catalytic Applications
Qian, Han, and Widenhoefer (2004) investigated the platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins, including derivatives of 4-penten-1-ol, for forming cyclic ethers, demonstrating the compound's utility in catalytic processes (Qian, Han, & Widenhoefer, 2004).
Asymmetric Allylation
The compound has also been used in catalytic asymmetric allylation reactions, as reported by Keck and Krishnamurthy (2003), which is significant for the synthesis of stereoselective compounds (Keck & Krishnamurthy, 2003).
Comparison in Copolymerizations
Parisi et al. (2017) compared the use of 4-penten-1-ol and eugenol in ethylene copolymerization, highlighting the differences in incorporation rates and properties of the resulting polymers (Parisi et al., 2017).
properties
IUPAC Name |
(2S)-pent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZCYWWNFQUZOR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426381 | |
| Record name | (S)-(+)-4-Penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55563-79-6 | |
| Record name | (S)-(+)-4-Penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-4-Penten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



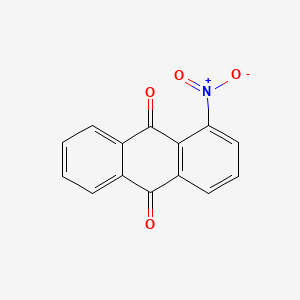


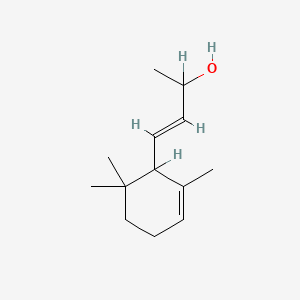
![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)
